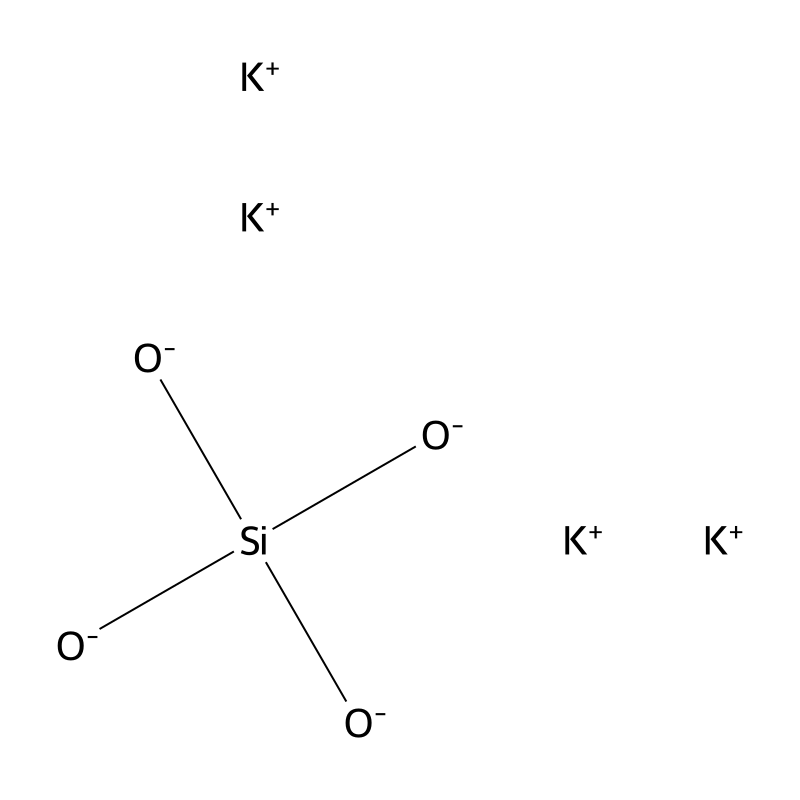Potassium orthosilicate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
DEPENDING ON COMPOSITION, ALMOST INSOL IN COLD WATER
SOL IN WATER WHEN HEATED WITH IT UNDER PRESSURE
INSOL IN ALC
Canonical SMILES
Solid-State Electrolytes:
Potassium orthosilicate holds promise as a potential electrolyte material for solid-state batteries due to its high ionic conductivity and stability. Studies have explored its use in both ceramic and composite forms.
Ceramic Electrolytes
Research suggests that K₄SiO₄ exhibits good ionic conductivity at elevated temperatures (above 300°C) []. However, its application at lower temperatures remains a challenge.
Composite Electrolytes
Researchers have investigated incorporating K₄SiO₄ into polymer matrices to improve its conductivity at lower temperatures []. These composite electrolytes show potential for use in solid-state lithium batteries.
Luminescent Materials:
Potassium orthosilicate can be doped with various elements to create luminescent materials with potential applications in lasers, phosphors, and sensors.
Potassium orthosilicate is an inorganic compound with the chemical formula K₄SiO₄. It is a member of the silicate family, which includes various compounds formed by the combination of silicon and oxygen with metal cations. Potassium orthosilicate is characterized by its crystalline structure and high solubility in water, making it an important compound in various industrial applications, particularly in agriculture and materials science.
There is no current research available on the specific mechanism of action of potassium orthosilicate.
- Hydrolysis: When dissolved in water, potassium orthosilicate can hydrolyze to form potassium hydroxide and silica gel:
- Formation from Potassium Hydroxide and Silica: It can be synthesized by reacting potassium hydroxide with silica:
- Reactions with Acids: Potassium orthosilicate can react with acids to form potassium salts and silicic acid:
Several methods exist for synthesizing potassium orthosilicate:
- Direct Reaction Method: This involves mixing potassium hydroxide with silica under controlled conditions:
- Materials: Potassium hydroxide, silica (sand or quartz).
- Conditions: The reaction typically occurs at elevated temperatures and may require stirring for several hours to ensure complete reaction .
- Hydrothermal Synthesis: This method involves reacting quartz sand with aqueous potassium hydroxide solutions at high temperatures and pressures:
- Microwave-Assisted Synthesis: Recent studies have explored using microwave energy to enhance the efficiency of the synthesis process, leading to faster reaction times and improved yields .
Potassium orthosilicate has various applications across different fields:
- Agriculture: Used as a fertilizer additive, it enhances plant growth and resistance to environmental stress.
- Construction Materials: Acts as a binder in cement and concrete formulations.
- Glass Manufacturing: Utilized in producing specialty glass products due to its silica content.
- Coatings and Sealants: Employed in protective coatings for metals and surfaces.
Potassium orthosilicate shares similarities with other silicates, particularly alkali silicates. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| Sodium Silicate | Na₂SiO₃ | Lower solubility; commonly used in detergents |
| Calcium Silicate | Ca₂SiO₄ | Used primarily in construction materials |
| Lithium Orthosilicate | Li₄SiO₄ | Effective in carbon dioxide capture applications |
| Magnesium Silicate | Mg₂Si₄O₁₀(OH)₂ | Found in certain minerals; used as refractory material |
Potassium orthosilicate is unique due to its specific role in enhancing plant health and its high solubility compared to other silicates.
Potassium orthosilicate is identified by the chemical formula K₄SiO₄ and CAS registry number 14293-88-0. It is considered a potassium salt of silicic acid (H₄SiO₄). The compound has a molecular weight of 248.48 g/mol and is also known by alternative names including tetrapotassium silicate and silicic acid tetrapotassium salt.
| Property | Value |
|---|---|
| Chemical Formula | K₄SiO₄ |
| CAS Registry Number | 14293-88-0 |
| Molecular Weight | 248.48 g/mol |
| IUPAC Name | Tetrapotassium silicate |
| Standard InChI Key | RLQWHDODQVOVKU-UHFFFAOYSA-N |
| Physical State | White crystalline solid |
| Water Solubility | Highly soluble |
Physical Description
Color/Form
(SOLID) COLORLESS ANHYDROUS LUMP, SHATTERED OR GRANULAR; (SOLN) COLORLESS LIQ
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 75 of 1485 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 1410 of 1485 companies with hazard statement code(s):;
H290 (15.18%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (56.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (43.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.02%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
1312-76-1
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Anticorrosive; Buffering; Viscosity controlling
Methods of Manufacturing
...POTASSIUM SILICATES ARE MANUFACTURED IN ORDINARY GLASS FURNACES BY MELTING SAND WITH.../POTASH/ AT ABOUT 1450 °C. THE RATIO OF GLASS, OR THE AQ LIQ, IS DETERMINED BY THE PROP OF SAND & ALKALI ADDED TO THE FURNACE.
General Manufacturing Information
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Oil and gas drilling, extraction, and support activities
Silicic acid, potassium salt: ACTIVE








